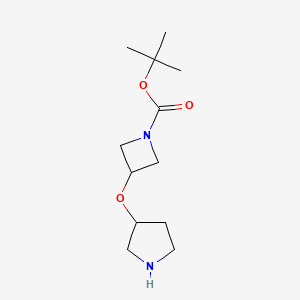
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is an organic compound that features a unique structure combining an azetidine ring and a pyrrolidine ring.
Preparation Methods
The synthesis of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester bond in the carboxylate group can be cleaved under acidic or basic conditions, releasing tert-butanol and the corresponding carboxylic acid derivative.
Deprotection: The tert-butyl group can be removed using reagents like trifluoroacetic acid (TFA) to reveal the free amine on the azetidine ring.
Substitution: The amine groups in the molecule might be susceptible to alkylation or acylation reactions, depending on the reaction conditions.
Scientific Research Applications
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is used in various scientific research applications:
Medicinal Chemistry: It is explored for its potential in drug synthesis due to its unique structure that allows for diverse chemical modifications.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate:
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a hydroxymethyl group, providing different reactivity and uses.
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-pyrrolidin-3-yloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)16-9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
FVZXSLSVGOEODT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















